Structural Uniqueness Versus the Closest Publishable Analog (KPNB1 Inhibitor 1)
The target compound differs from (E)-N-(5‑benzylthiazol‑2‑yl)-3‑(furan‑2‑yl)acrylamide (KPNB1 inhibitor 1) by replacement of the benzthiazole‑2‑amide with an o‑tolyl‑4‑methylthiazole‑5‑methylamide unit. This substitution increases the heavy‑atom count from 21 to 24, raises the computed XLogP3‑AA from 3.0 to 3.7, and elevates the topological polar surface area from 67.4 Ų to 83.4 Ų [1][2]. These changes are predicted to modulate passive membrane diffusion and target‑binding thermodynamics, but no experimental binding or cell‑based data exist for the target compound to confirm the magnitude of this differentiation.
| Evidence Dimension | Molecular property comparison |
|---|---|
| Target Compound Data | XLogP3‑AA = 3.7; TPSA = 83.4 Ų; Heavy atom count = 24 |
| Comparator Or Baseline | (E)-N-(5‑benzylthiazol‑2‑yl)-3‑(furan‑2‑yl)acrylamide: XLogP3‑AA ≈ 3.0 (predicted); TPSA ≈ 67.4 Ų (predicted); Heavy atom count = 21 |
| Quantified Difference | ΔXLogP = +0.7; ΔTPSA = +16 Ų; ΔHeavy atoms = +3 |
| Conditions | PubChem‑computed properties (XLogP3‑AA, Cactvs TPSA); comparator values estimated from structural prediction |
Why This Matters
The physicochemical disparity indicates the target compound may exhibit different cell permeability and target‑engagement kinetics relative to the only structurally characterized reference compound, ruling out direct substitution.
- [1] PubChem. (2025). CID 86263723: Computed Properties (XLogP3‑AA = 3.7; TPSA = 83.4 Ų). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/86263723. View Source
- [2] Kim, Y. H. et al. (2016). Identification of KPNB1 as a Cellular Target of Aminothiazole Derivatives with Anticancer Activity. ChemMedChem, 11(13), 1406–1409. DOI: 10.1002/cmdc.201600159. (Comparator compound structure; physicochemical properties predicted from the disclosed structure.) View Source
